A Technical Guide to the Physical Properties of 7-Dehydrocholesterol Benzoate
A Technical Guide to the Physical Properties of 7-Dehydrocholesterol Benzoate
Abstract
Introduction: The Significance of 7-Dehydrocholesterol Benzoate
7-Dehydrocholesterol (7-DHC) is a crucial intermediate in the biosynthesis of cholesterol and, famously, the photochemical precursor to vitamin D3 in the skin upon exposure to UVB radiation.[1] The esterification of the 3β-hydroxyl group of 7-DHC with benzoic acid to form 7-Dehydrocholesterol benzoate serves several practical purposes in research and development. The benzoate group can act as a protecting group during chemical synthesis, enhancing the stability of the diene system to certain reagents and reaction conditions.[2] Furthermore, modifying the polarity of the parent sterol can influence its solubility and crystallization characteristics, which is advantageous for purification and formulation development. A thorough understanding of the physical properties of 7-DHCB is therefore essential for its effective synthesis, purification, handling, and application in various scientific contexts.
Molecular Structure and Fundamental Properties
The foundational physical properties of 7-Dehydrocholesterol benzoate are derived from its chemical structure, which combines the rigid tetracyclic steroid nucleus of 7-dehydrocholesterol with an aromatic benzoate moiety.
Chemical Structure
Figure 1: Chemical Structure of 7-Dehydrocholesterol benzoate.
Core Physical and Chemical Data
A summary of the fundamental physical and chemical properties of 7-Dehydrocholesterol benzoate is presented in Table 1. This data is essential for stoichiometric calculations in synthesis and for regulatory and safety documentation.
| Property | Value | Source(s) |
| CAS Number | 1182-06-5 | [3] |
| Molecular Formula | C₃₄H₄₈O₂ | [3] |
| Molecular Weight | 488.74 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
Solubility Profile
The solubility of 7-Dehydrocholesterol benzoate is a critical parameter for its purification, formulation, and use in solution-based assays. As a relatively nonpolar molecule, it is expected to be poorly soluble in aqueous media and more soluble in organic solvents. While extensive quantitative solubility data for the benzoate ester is not widely published, a qualitative understanding can be inferred from its synthesis and purification procedures, which often involve crystallization from solvents like acetone.[5]
For a quantitative estimation, the solubility of the parent compound, 7-Dehydrocholesterol, provides a useful baseline, as presented in Table 2. The addition of the benzoate group is expected to increase its solubility in nonpolar and moderately polar organic solvents.
| Solvent | Solubility of 7-Dehydrocholesterol (mg/mL) | Source(s) |
| Ethanol | ~20 | [4] |
| Dimethylformamide (DMF) | ~2 | [4] |
| Dimethyl sulfoxide (DMSO) | ~0.1 | [4] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 | [4] |
Recommended Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of 7-Dehydrocholesterol benzoate is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of 7-Dehydrocholesterol benzoate in a selected organic solvent at a specific temperature.
Materials:
-
7-Dehydrocholesterol benzoate (solid, high purity)
-
Solvent of interest (e.g., methanol, ethanol, acetone, chloroform), HPLC grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid 7-Dehydrocholesterol benzoate to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC with a pre-established calibration curve for 7-Dehydrocholesterol benzoate.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
-
Replicates: Perform the entire experiment in triplicate to ensure the precision and accuracy of the results.
Figure 2: Workflow for Solubility Determination using the Shake-Flask Method.
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification, characterization, and quantification of 7-Dehydrocholesterol benzoate.
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of 7-Dehydrocholesterol benzoate is dominated by the conjugated diene system in the B-ring of the steroid nucleus. This system is responsible for the characteristic absorption maxima. The benzoate group also contributes to the UV absorption, but its spectrum will overlap with that of the diene. The absorption maxima for the parent 7-Dehydrocholesterol are well-established and are expected to be very similar for the benzoate ester.
Expected UV-Vis Absorption Maxima (in Ethanol):
-
λmax ≈ 271 nm
-
λmax ≈ 282 nm
-
λmax ≈ 293 nm
These characteristic peaks are invaluable for quantitative analysis using UV-Vis spectrophotometry or HPLC with a UV detector.[4]
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in 7-Dehydrocholesterol benzoate. The spectrum will exhibit characteristic absorption bands for the ester carbonyl group, C-O stretching, aromatic C=C bonds of the benzoate ring, and the C=C bonds of the steroid diene system, as well as C-H stretching and bending vibrations.
Expected Characteristic FTIR Peaks:
-
~1720 cm⁻¹: C=O stretching of the benzoate ester.
-
~1650 and ~1600 cm⁻¹: C=C stretching of the conjugated diene in the steroid B-ring.
-
~1600 and ~1450 cm⁻¹: C=C stretching of the aromatic benzoate ring.
-
~1270 and ~1100 cm⁻¹: C-O stretching of the ester group.
-
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features (in CDCl₃):
-
8.1-7.4 ppm: Multiplets corresponding to the aromatic protons of the benzoate group.
-
~5.6 and ~5.4 ppm: Multiplets for the vinylic protons of the conjugated diene system (C6-H and C7-H).
-
~4.9 ppm: Multiplet for the C3-H proton, shifted downfield due to the deshielding effect of the benzoate ester.
-
2.5-0.6 ppm: A complex series of signals corresponding to the aliphatic protons of the steroid nucleus and the side chain, including characteristic singlets for the angular methyl groups (C18 and C19).
Expected ¹³C NMR Features (in CDCl₃):
-
~166 ppm: Carbonyl carbon of the benzoate ester.
-
~141, ~133, ~129, ~128 ppm: Aromatic carbons of the benzoate group.
-
~141 and ~116 ppm: Vinylic carbons of the C5=C6 and C7=C8 double bonds.
-
~75 ppm: C3 carbon, shifted downfield due to esterification.
-
56-12 ppm: Aliphatic carbons of the steroid skeleton and side chain.
Thermal Properties
The thermal stability and phase behavior of 7-Dehydrocholesterol benzoate are important considerations for its storage, handling, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for evaluating these properties.
Melting Point
The melting point is a key indicator of purity. While a precise value from a primary literature source is elusive, related compounds and data from chemical suppliers suggest a melting point in the range of 134-136 °C . For accurate determination, DSC is the recommended method.
Recommended Protocol for DSC Analysis
Objective: To determine the melting point and assess the thermal stability of 7-Dehydrocholesterol benzoate.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of 7-Dehydrocholesterol benzoate into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan as a reference.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.
Thermogravimetric Analysis (TGA)
TGA can be used to determine the decomposition temperature of 7-Dehydrocholesterol benzoate. A typical TGA experiment would involve heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitoring the mass loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Purity Assessment by HPLC
HPLC is the most common and reliable method for assessing the purity of 7-Dehydrocholesterol benzoate and for monitoring its synthesis and stability. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Recommended HPLC Method Parameters
While a validated method specifically for 7-Dehydrocholesterol benzoate is not published, a general reverse-phase HPLC method suitable for steroid analysis can be adapted.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for steroids. |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 95:5 v/v) or Acetonitrile and Water. | A high percentage of organic solvent is needed due to the nonpolar nature of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 282 nm | This wavelength corresponds to a major absorption maximum of the conjugated diene system, providing high sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
This method should be validated for linearity, accuracy, precision, and specificity for routine use.
Conclusion
This technical guide has synthesized the available information on the physical properties of 7-Dehydrocholesterol benzoate and provided robust, adaptable methodologies for its characterization. While specific experimental data for the benzoate ester is limited in the public domain, the properties of the parent 7-dehydrocholesterol molecule serve as a valuable reference point. The provided protocols for solubility determination, spectroscopic analysis, thermal analysis, and HPLC-based purity assessment offer a comprehensive framework for researchers to generate reliable data for this important steroid derivative. A thorough characterization of these physical properties is paramount for advancing research and development in areas that utilize 7-Dehydrocholesterol benzoate.
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